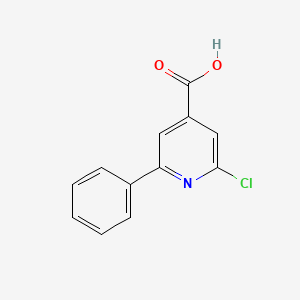

2-Chloro-6-phenylpyridine-4-carboxylic acid

CAS No.: 263270-36-6

Cat. No.: VC5440408

Molecular Formula: C12H8ClNO2

Molecular Weight: 233.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 263270-36-6 |

|---|---|

| Molecular Formula | C12H8ClNO2 |

| Molecular Weight | 233.65 |

| IUPAC Name | 2-chloro-6-phenylpyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H8ClNO2/c13-11-7-9(12(15)16)6-10(14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) |

| Standard InChI Key | HAXVJSNNEVHWQZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

2-Chloro-6-phenylpyridine-4-carboxylic acid belongs to the pyridine derivative family, featuring a six-membered aromatic ring with nitrogen at position 1, a chlorine atom at position 2, a phenyl group at position 6, and a carboxylic acid group at position 4. The IUPAC name, 2-chloro-6-phenylpyridine-4-carboxylic acid, reflects this substitution pattern. Its SMILES notation, C1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)Cl, provides a precise representation of its atomic connectivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 263270-36-6 |

| Molecular Formula | C₁₂H₈ClNO₂ |

| Molecular Weight | 233.65 g/mol |

| IUPAC Name | 2-chloro-6-phenylpyridine-4-carboxylic acid |

| SMILES | C1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)Cl |

| InChI Key | HAXVJSNNEVHWQZ-UHFFFAOYSA-N |

The compound’s planar structure enhances its ability to participate in π-π stacking interactions, which are critical in catalysis and molecular recognition.

Synthesis and Manufacturing

Conventional Synthesis Routes

The synthesis of 2-chloro-6-phenylpyridine-4-carboxylic acid typically involves multi-step reactions starting from pyridine precursors. A common approach includes:

-

Chlorination: Introduction of chlorine at position 2 using agents like phosphorus oxychloride (POCl₃).

-

Phenyl Group Incorporation: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the phenyl moiety.

-

Carboxylic Acid Formation: Oxidation of a methyl or aldehyde group at position 4, often employing potassium permanganate (KMnO₄) or silver nitrate (AgNO₃).

Optimization Challenges

Yield optimization remains a challenge due to competing side reactions, such as over-chlorination or decarboxylation. Recent advances in catalytic systems, including copper(I) iodide and ligand-assisted palladium complexes, have improved selectivity and reduced reaction times.

Reactivity and Functionalization

Key Reaction Pathways

The compound’s carboxylic acid group enables diverse derivatization:

-

Esterification: Reaction with alcohols under acidic conditions to produce esters.

-

Amidation: Coupling with amines using carbodiimide reagents (e.g., EDC) to form amides.

-

Decarboxylation: Thermal or catalytic removal of CO₂ to generate 2-chloro-6-phenylpyridine, a precursor for further functionalization.

Catalytic Applications

Copper-catalyzed C–H acyloxylation reactions have been successfully applied to this compound, enabling direct functionalization of the pyridine ring. For example, using Cu(OAc)₂ as a catalyst, the aromatic C–H bond undergoes acyloxylation with carboxylic acids, yielding derivatives with enhanced bioactivity.

Pharmaceutical and Industrial Applications

Drug Development

The structural motif of 2-chloro-6-phenylpyridine-4-carboxylic acid is prevalent in molecules with anti-inflammatory, antimicrobial, and anticancer properties. Its derivatives are investigated as kinase inhibitors and protease antagonists, targeting diseases like rheumatoid arthritis and metastatic cancers.

Material Science

In polymer chemistry, the compound acts as a monomer for conductive polymers, leveraging its aromaticity and ability to form coordination complexes with metals.

Future Research Directions

-

Catalytic Diversity: Exploring nickel- or iron-based catalysts for sustainable synthesis.

-

Pharmacological Profiling: In vivo studies to validate hypothesized bioactivities.

-

Solubility Enhancement: Designing salts or co-crystals to improve aqueous solubility for drug formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume